molecular formula C15H29N3O B2388172 (E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide CAS No. 2411336-03-1

(E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide

Cat. No.: B2388172
CAS No.: 2411336-03-1
M. Wt: 267.417
InChI Key: JXARUVMOBMVTND-VOTSOKGWSA-N
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Description

(E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide is a synthetic organic compound that features a cyclohexyl ring substituted with dimethylamino groups and a butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the cyclohexyl ring: Starting with a cyclohexane derivative, introduce dimethylamino groups through nucleophilic substitution reactions.

    Formation of the butenamide moiety: Synthesize the butenamide chain separately, possibly through a series of aldol condensations and amide formation reactions.

    Coupling the two parts: Use a coupling reagent to join the cyclohexyl ring and the butenamide chain, ensuring the correct (E)-configuration.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:

    Catalysts: Using specific catalysts to increase reaction efficiency.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the double bond in the butenamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the dimethylamino groups or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a saturated amide.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for (E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets such as receptors or enzymes, altering their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide: Unique due to its specific substitution pattern and structural configuration.

    Other cyclohexyl amides: Similar in having a cyclohexyl ring and amide functionality but differing in the specific substituents and configuration.

    Dimethylamino derivatives: Compounds with dimethylamino groups but different core structures.

Uniqueness

This compound is unique due to its combination of a cyclohexyl ring with dimethylamino groups and a butenamide moiety, which may confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O/c1-15(18(4)5)10-8-13(9-11-15)16-14(19)7-6-12-17(2)3/h6-7,13H,8-12H2,1-5H3,(H,16,19)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXARUVMOBMVTND-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC(=O)C=CCN(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(CC1)NC(=O)/C=C/CN(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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